{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1221342-07-9
VCID: VC11723518
InChI: InChI=1S/C11H21N3O3S/c1-4-13(5-2)6-7-14-10(9-15)8-12-11(14)18(3,16)17/h8,15H,4-7,9H2,1-3H3
SMILES: CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO
Molecular Formula: C11H21N3O3S
Molecular Weight: 275.37 g/mol

{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

CAS No.: 1221342-07-9

Cat. No.: VC11723518

Molecular Formula: C11H21N3O3S

Molecular Weight: 275.37 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol - 1221342-07-9

Specification

CAS No. 1221342-07-9
Molecular Formula C11H21N3O3S
Molecular Weight 275.37 g/mol
IUPAC Name [3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol
Standard InChI InChI=1S/C11H21N3O3S/c1-4-13(5-2)6-7-14-10(9-15)8-12-11(14)18(3,16)17/h8,15H,4-7,9H2,1-3H3
Standard InChI Key HWNLYRIFQPGCML-UHFFFAOYSA-N
SMILES CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO
Canonical SMILES CCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [3-[2-(diethylamino)ethyl]-2-methylsulfonylimidazol-4-yl]methanol, reflects its tetracyclic imidazole core substituted with three distinct functional groups. The imidazole ring’s nitrogen atoms at positions 1 and 3 are bonded to a 2-(diethylamino)ethyl group and a methanesulfonyl group, respectively, while position 5 hosts a hydroxymethyl moiety. This arrangement creates a polar yet lipophilic profile, as evidenced by its solubility in organic solvents like dichloromethane and methanol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS No.1221342-07-9
Molecular FormulaC11H21N3O3S\text{C}_{11}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight275.37 g/mol
SMILESCCN(CC)CCN1C(=CN=C1S(=O)(=O)C)CO
LogP (Predicted)1.2 ± 0.3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous imidazole derivatives provide insights into this compound’s structural features. For instance, the 1H^1\text{H} NMR spectrum of 1,3-diethyl-4,5-diphenyl-1H-imidazolium iodide (a structurally related compound) shows characteristic peaks at δ 9.50 ppm (imidazolium proton), δ 4.11 ppm (ethyl CH2_2), and δ 1.32 ppm (ethyl CH3_3) . Similarly, the methanesulfonyl group in this compound would likely produce a singlet near δ 3.0–3.5 ppm, while the hydroxymethyl group’s protons may resonate around δ 4.5–5.0 ppm .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol likely involves a multistep sequence:

  • Imidazole Core Formation: Condensation of an α-diketone or α-ketoaldehyde with ammonium acetate and paraformaldehyde under acidic conditions . For example, 4,5-diphenyl-1H-imidazole was synthesized by refluxing benzil, paraformaldehyde, and ammonium acetate in acetic acid (93% yield) .

  • N-Alkylation: Introduction of the 2-(diethylamino)ethyl group via alkylation with iodoethane in the presence of sodium hydride . This step typically achieves >95% yield in anhydrous acetonitrile.

  • Sulfonylation: Reaction with methanesulfonyl chloride to install the sulfonyl group at position 2.

  • Hydroxymethylation: Oxidation or substitution to introduce the hydroxymethyl moiety at position 5, potentially using formaldehyde or glyoxylic acid .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Imidazole FormationAcetic acid, 118°C, 5 h93%
N-AlkylationIodoethane, NaH, ACN, 82°C98%
Counterion ExchangeKPF6_6, MeOH/H2_2O95%

Purification Challenges

Purification of the final product may require silica gel chromatography with gradients of dichloromethane and methanol . The compound’s polarity complicates crystallization, necessitating high-vacuum drying to remove residual solvents.

Challenges and Future Directions

Stability Issues

The hydroxymethyl group’s susceptibility to oxidation necessitates storage under inert atmospheres. Accelerated stability studies in DMSO-d6_6 suggest decomposition rates of <2% per month at −20°C.

Synthetic Optimization

Current yields for critical steps exceed 90%, but scaling up the sulfonylation step requires addressing exothermicity. Flow chemistry approaches may mitigate thermal runaway risks .

Target Identification

Future studies should prioritize target deconvolution using affinity chromatography or proteomic profiling. Molecular docking simulations could predict interactions with cancer-related proteins like Bcl-2 or EGFR .

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